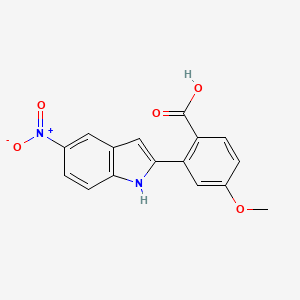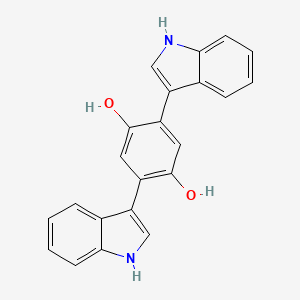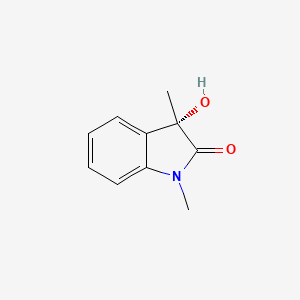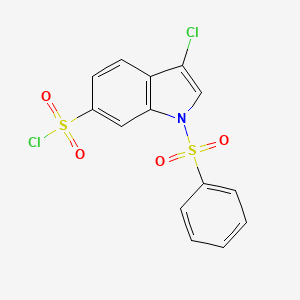![molecular formula C9H14O5S B12613468 Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate CAS No. 648425-89-2](/img/structure/B12613468.png)
Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate is a compound that combines the properties of acetic acid and a thiophene derivative. This compound is of interest due to its unique chemical structure, which includes a hydroxymethyl group and a dihydrothiophene ring. These features make it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate typically involves the reaction of 5-(hydroxymethyl)-2,3-dihydrothiophene with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: 5-(carboxymethyl)-2,3-dihydrothiophene.
Reduction: 5-(hydroxymethyl)-2,3-dihydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)-2,3-dihydrothiophene: Lacks the acetate group but shares the thiophene ring and hydroxymethyl group.
5-acetoxymethylfurfural: Contains a furan ring instead of a thiophene ring but has similar functional groups.
Uniqueness
Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate is unique due to the combination of its functional groups and the presence of the thiophene ring. This combination imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
648425-89-2 |
|---|---|
Molecular Formula |
C9H14O5S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate |
InChI |
InChI=1S/C7H10O3S.C2H4O2/c1-5(9)10-7-3-2-6(4-8)11-7;1-2(3)4/h2,7-8H,3-4H2,1H3;1H3,(H,3,4) |
InChI Key |
MTZHTISLZDGTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1CC=C(S1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)




![(4-Nitrophenyl)(4-{[(pentyloxy)carbonyl]amino}phenyl)methyl carbonate](/img/structure/B12613427.png)
![{11-[(3-Phenylacryloyl)oxy]undecyl}phosphonic acid](/img/structure/B12613429.png)
![6-[5-(3-Bromophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12613435.png)

![Ethyl 2,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B12613445.png)
![N~1~,N~2~-Bis[(1R)-2-hydroxy-1-phenylethyl]ethanediamide](/img/structure/B12613461.png)
![N-[2-(1H-Indol-3-yl)ethyl]-3-methyldodec-2-enamide](/img/structure/B12613469.png)
![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
